Enhanced Lipophilicity vs. the Free Acid (XLogP3 Comparison)
The methyl esterification of 3,5-dibromo-L-tyrosine results in a substantial increase in computed lipophilicity. The target compound has an XLogP3 of 2.2, compared to an XLogP3 of 0.4 for its free acid, 3,5-dibromo-L-tyrosine [1]. This 1.8-unit increase predicts significantly improved passive membrane permeability and oral absorption potential.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 3,5-dibromo-L-tyrosine (free acid); XLogP3 = 0.4 |
| Quantified Difference | Δ XLogP3 = +1.8 |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem |
Why This Matters
This demonstrates that the methyl ester is markedly more lipophilic, a critical factor for membrane penetration in cellular assays and for oral bioavailability in in vivo models, guiding the selection of the appropriate form for specific experimental designs.
- [1] PubChem: XLogP3-AA property values for CID 11198988 and CID 67532. View Source
